
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 639068-43-2) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and methyl substituents at the 3- and 5-positions of the piperazine ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 entry inhibitors and nuclear androgen receptor antagonists . It is typically synthesized via reductive cyclization or Boc protection of cis-2,6-dimethylpiperazine, yielding high purity (96% yield) as a yellow oil .
Key physicochemical properties include:
Biological Activity
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (abbreviated as Tert-butyl DMPM) is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- IUPAC Name : this compound
- Stereochemistry : The compound exhibits specific stereochemistry at the 3 and 5 positions of the piperazine ring, which influences its biological activity and reactivity.
The piperazine ring is a common scaffold in many biologically active compounds, making Tert-butyl DMPM a valuable precursor for synthesizing new drug candidates. The presence of tert-butyl and dimethyl substituents enhances its lipophilicity, potentially improving gastrointestinal absorption and bioavailability.
Biological Activity
Tert-butyl DMPM has been investigated for various biological activities, particularly its interaction with specific molecular targets that could lead to therapeutic applications:
- Binding Affinity : Studies indicate that Tert-butyl DMPM may interact with multiple biological targets, potentially acting as a ligand for receptors involved in various signaling pathways. Its binding affinity to these targets is crucial for understanding its mechanism of action.
- Therapeutic Potential : The compound's unique structure allows it to be a candidate for developing drugs targeting conditions such as cancer, neurological disorders, and metabolic diseases. Its derivatives have been explored for their potential as sirtuin modulators, which are implicated in aging and metabolic regulation .
Synthesis Methods
The synthesis of Tert-butyl DMPM typically involves asymmetric synthesis techniques. One common method includes using carbonyl reductases to produce chiral intermediates effectively. This approach not only yields the desired compound but also allows for the exploration of various substitutions that could enhance biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Tert-butyl DMPM:
- In Vivo Studies : In animal models, Tert-butyl DMPM demonstrated promising results in reducing disease markers associated with autoimmune disorders. For instance, it was tested in lupus disease models where it showed no significant mortality while impacting specific autoantibody titers .
- Mechanism of Action : Research indicates that Tert-butyl DMPM may modulate pathways related to inflammation and immune response. Its interaction with sirtuin proteins has been particularly noteworthy, suggesting a role in metabolic regulation and potential therapeutic effects in metabolic syndromes .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in stereochemistry significantly affect the biological activity of piperazine derivatives. For example, compounds with different stereochemical configurations exhibited distinct binding affinities and therapeutic potentials.
Data Table: Comparison of Piperazine Derivatives
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | Stereochemistry at 3S and 5S positions | Potential ligand for asymmetric catalysis |
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 | Different stereochemistry affecting reactivity | Varies significantly from (3S,5S) |
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | Different substitution pattern on piperazine ring | Not extensively studied |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
TB-DMP serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for modifying existing drugs or developing new drug candidates. For instance, it has been utilized in synthesizing hNK1 receptor antagonists, which are crucial for treating nausea and vomiting associated with chemotherapy .
2. Asymmetric Catalysis
The presence of chiral centers in TB-DMP allows it to function as a ligand in asymmetric catalysis. This application is vital for producing enantiopure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects .
Example Synthesis Route
A notable synthesis route involves:
- Formation of Piperazine Derivative : Using 3,5-dimethylpiperazine and tert-butyl chloroformate.
- Hydrogenation : Employing palladium on carbon (Pd/C) as a catalyst to promote the reaction under hydrogen atmosphere.
The yield from such reactions can reach up to 72%, depending on the specific conditions used .
Interaction Studies
Research has focused on the binding affinity of TB-DMP to various biological targets, revealing insights into its mechanism of action. These studies indicate that TB-DMP may interact with specific receptors or enzymes, potentially leading to therapeutic applications beyond its current uses .
Case Studies
Several case studies highlight the utility of TB-DMP in drug development:
- Study on hNK1 Antagonists : Research demonstrated that derivatives of TB-DMP exhibited significant antagonistic activity against the hNK1 receptor, showcasing its potential as a therapeutic agent for managing chemotherapy-induced nausea .
- Asymmetric Synthesis Applications : A study illustrated how TB-DMP could be employed in the synthesis of chiral compounds through asymmetric catalysis, emphasizing its versatility as a synthetic intermediate in pharmaceutical chemistry .
Q & A
Q. Basic: What are the most efficient synthetic routes for tert-butyl 3,5-dimethylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via N-Boc protection of 2,6-dimethylpiperazine. Key methods include:
- Method A : Reacting 2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature (12 h), yielding 56% after silica gel chromatography .
- Method B : Using tetrahydrofuran (THF) as solvent with Boc₂O at 0°C (2 h), achieving 72% yield .
- Method C : Simplified conditions (Boc₂O in THF at RT overnight) yield 96% without purification .
Key Variables : Temperature, solvent polarity, and base selection (e.g., TEA vs. no base) critically affect reaction kinetics and side-product formation. DCM allows milder conditions, while THF may enhance solubility of intermediates.
Q. Basic: How are physicochemical properties (e.g., log P, solubility) determined for this compound, and why are they significant?
Answer:
- Log P : Calculated using consensus models (iLOGP, XLOGP3, WLOGP), yielding 1.4 , indicating moderate lipophilicity. This is critical for predicting membrane permeability in drug discovery .
- Solubility : ESOL and Ali models estimate 3.38–5.42 mg/mL in water, classified as "soluble" to "very soluble." Such data guide solvent selection for biological assays .
- Bioavailability : High GI absorption (predicted) and BBB permeation suggest potential CNS activity, warranting further pharmacokinetic studies .
Methodology : Computational tools (e.g., SwissADME) combined with experimental validation (shake-flask method for log P) are standard.
Q. Basic: What purification and characterization techniques are recommended for this compound?
Answer:
- Purification : Silica gel chromatography (DCM:MeOH = 95:5) effectively removes unreacted Boc₂O and dimethylpiperazine .
- Characterization :
Q. Advanced: How is this compound utilized in medicinal chemistry, such as in HIV inhibitor design?
Answer:
The piperazine core serves as a scaffold for HIV-1 entry inhibitors. For example:
- Stepwise Functionalization : The Boc group is deprotected to free the piperazine amine, enabling coupling with aromatic electrophiles (e.g., bromopyrimidines) to create inhibitors targeting viral fusion .
- Case Study : In a 2020 study, the compound was used to synthesize a core structure with IC₅₀ < 100 nM against HIV-1, validated via pseudovirus neutralization assays .
Design Strategy : Modular synthesis allows rapid analog generation for structure-activity relationship (SAR) studies.
Q. Advanced: How do pharmacokinetic properties (BBB permeation, CYP inhibition) impact its utility in CNS drug development?
Answer:
- BBB Permeation : Predicted BBB permeability (Yes, per QikProp) suggests potential CNS targeting. However, experimental validation (e.g., PAMPA-BBB assay) is required to confirm .
- CYP Inhibition : No inhibition of major CYP isoforms (1A2, 2C19, etc.) reduces risk of drug-drug interactions, making it a safer scaffold for CNS candidates .
Methodological Gap : While computational predictions are promising, in vivo studies (e.g., rodent brain penetration assays) are necessary for confirmation.
Q. Advanced: What strategies optimize stereochemical control during derivative synthesis?
Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-Boc-piperazines) to isolate enantiomers .
- Asymmetric Catalysis : Pd-catalyzed coupling reactions with chiral ligands to install substituents stereoselectively .
- X-ray Crystallography : Critical for confirming stereochemistry, as seen in derivatives like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .
Challenge : The 3,5-dimethyl substitution introduces conformational rigidity, complicating enantiomer separation.
Q. Advanced: How do stability and storage conditions affect experimental reproducibility?
Answer:
- Stability : The compound is hygroscopic; storage under inert atmosphere (N₂/Ar) at -20°C in amber vials prevents decomposition .
- Handling : Use of explosion-proof equipment (per GHS guidelines) is advised due to peroxide-forming solvents in some syntheses .
Best Practices : Regularly monitor purity via HPLC and avoid prolonged exposure to light or moisture.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Stereochemistry : The parent compound (CAS 639068-43-2) is synthesized as a single cis isomer (3S,5R), while its 2,6-dimethyl analogue (CAS 180975-66-0) retains a cis configuration but differs in methyl positioning .
- Substituent Effects : Introducing groups like benzoyl (Compound 8, ) or hydroxymethyl alters polarity and bioactivity. For example, the 4-benzoyl derivative shows enhanced lipophilicity (Log P = 2.89) compared to the parent compound .
Physicochemical and Bioactivity Comparison
Table 2: Physicochemical and Bioactivity Data
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity : The parent compound's moderate Log P (1.52) suggests balanced membrane permeability, while benzoyl or benzyl substitutions increase lipophilicity, favoring CNS-targeting applications .
- Solubility : Hydroxymethyl groups improve aqueous solubility (e.g., -1.89 vs. -2.24 for the parent compound) .
Key Observations :
- Efficiency : Direct Boc protection yields the parent compound in high purity (96%) , whereas coupling reactions (e.g., aryl introduction) require palladium catalysts and longer reaction times .
- Derivatization : The parent compound serves as a versatile scaffold for introducing diverse groups (e.g., benzoyl, acetyl) without compromising the piperazine core .
Properties
IUPAC Name |
tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.